2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

Description

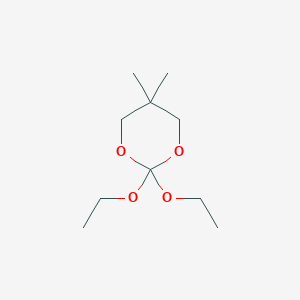

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is a six-membered heterocyclic compound featuring two ethoxy groups at the 2-position and two methyl groups at the 5-position. Its molecular formula is C₁₀H₂₀O₄, with a molecular weight of 204.26 g/mol. This compound is synthesized via acid-catalyzed condensation reactions between diols and aldehydes or ketones, a method analogous to the preparation of other dioxane derivatives (e.g., 5,5-dimethyl-1,3-dioxane) . Applications include its use as a protective group for carbonyl compounds in organic synthesis and as a precursor for pharmaceuticals or agrochemical intermediates .

Properties

CAS No. |

128773-25-1 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2,2-diethoxy-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O4/c1-5-11-10(12-6-2)13-7-9(3,4)8-14-10/h5-8H2,1-4H3 |

InChI Key |

ZQKDGEOBBOJNHB-UHFFFAOYSA-N |

SMILES |

CCOC1(OCC(CO1)(C)C)OCC |

Canonical SMILES |

CCOC1(OCC(CO1)(C)C)OCC |

Synonyms |

1,3-Dioxane,2,2-diethoxy-5,5-dimethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

2.1 Structural and Reactivity Differences

Substituent Effects :

- Ethoxy vs. Alkyl Groups : The ethoxy groups in 2,2-diethoxy-5,5-dimethyl-1,3-dioxane enhance its electron-donating capacity and steric bulk compared to alkyl-substituted derivatives (e.g., 2-ethyl or 2-isopropyl). This increases its stability as a protective group but reduces reactivity in nucleophilic substitutions .

- Cyclic Carbonate (2-one derivative) : The carbonyl group in 5,5-dimethyl-1,3-dioxane-2-one introduces polarity, making it suitable for ring-opening polymerizations to synthesize polycarbonates .

Thermodynamic Stability :

Quantum chemical studies on 5,5-dimethyl-1,3-dioxane reveal an endothermic isomerization pathway (ΔG298 = +3.4 kcal/mol) with an activation energy of 19–21 kcal/mol, indicating moderate thermal stability. Substituents like ethoxy or bromopropyl groups alter these values by stabilizing intermediate oxonium ions .

Key Research Findings

- Reactivity in Polymerization : 2-Methylene-1,3-dioxane derivatives with bulky substituents (e.g., 4-isopropyl-5,5-dimethyl) exhibit enhanced copolymerization reactivity due to steric stabilization of transition states .

- Pharmaceutical Utility : The butanal derivative (5,5-dimethyl-1,3-dioxane-2-butanal) serves as a masked aldehyde in drug synthesis, enabling controlled release via pH-sensitive acetal hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.